molecular formula C11H12O2 B8673983 1-(2-Hydroxy-indan-5-yl)-ethanone

1-(2-Hydroxy-indan-5-yl)-ethanone

Cat. No. B8673983
M. Wt: 176.21 g/mol
InChI Key: ANIOAWQPWXOTDL-UHFFFAOYSA-N
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Patent
US08383786B2

Procedure details

A solution of acetic acid 5-acetyl-indan-2-yl ester (Compound E-24; 1.50 g, 6.87 mmol) in dioxane (7 mL) was treated with 1.0 N sodium hydroxide (NaOH; 7.7 mL), and the solution was stirred at room temperature overnight. The solution was diluted with H2O (25 mL) and was extracted with CH2Cl2 (2×). The combined extracts were dried (MgSO4) and concentrated to give the title compound (1.06 g, 88%): 1H NMR δ 7.85 (s, 1H), 7.79 (m, 1H), 7.33 (d, J=7.7 Hz, 1H), 4.76 (m, 1H), 3.29-3.21 (m, 2H), 3.00-2.94 (m, 2H), 2.59 (s, 3H), 1.73 (d, J=5.3 Hz, 1H); ELMS m/z 176 (M+, 76), 161 (100).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
7.7 mL
Type
reactant
Reaction Step One
Quantity
7 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
Yield
88%

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[C:6]2[C:10](=[CH:11][CH:12]=1)[CH2:9][CH:8]([O:13]C(=O)C)[CH2:7]2)(=[O:3])[CH3:2].[OH-].[Na+]>O1CCOCC1.O>[OH:13][CH:8]1[CH2:7][C:6]2[C:10](=[CH:11][CH:12]=[C:4]([C:1](=[O:3])[CH3:2])[CH:5]=2)[CH2:9]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C)(=O)C=1C=C2CC(CC2=CC1)OC(C)=O
Name
Quantity
7.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
7 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
was extracted with CH2Cl2 (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC1CC2=CC=C(C=C2C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.06 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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